molecular formula C25H20N4O3 B2397934 (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide CAS No. 882218-57-7

(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide

Cat. No. B2397934
CAS RN: 882218-57-7
M. Wt: 424.46
InChI Key: UWXUPXFFCDIXKE-QINSGFPZSA-N
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Description

(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide, also known as NPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various biomedical applications. NPA is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development.

Scientific Research Applications

Photonic Applications

Pyrazoline derivatives, similar in structure to the compound , have been studied for their photoinduced birefringence properties. These compounds can switch between trans (E) and cis (Z) forms upon S0–S1 excitation, making them useful for the fabrication of photochromic polymers. For instance, pyrazoline derivative-doped poly(methyl methacrylate) (PMMA) films exhibit dynamic and static photoinduced birefringence, suggesting potential applications in optical switchers and photonics (Szukalski et al., 2015).

Material Synthesis and Structure

Research into pyrazoline derivatives also extends to their synthesis and structural analysis. For example, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates the versatility of these compounds in organic synthesis, providing insights into their molecular structure via NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Liquid Crystalline Properties

Pyrazolone derivatives have been synthesized to study their liquid crystalline properties. These studies reveal that such compounds can exhibit enantiotropic nematic and smectic A mesophases, indicating their potential for use in liquid crystal displays and other electro-optical devices (Thaker et al., 2013).

Corrosion Inhibition

Pyrazoline derivatives are also explored as corrosion inhibitors for mild steel in acidic media. Their adsorption behavior and inhibition efficiency suggest their utility in protecting metals from corrosion, which is crucial in industrial applications (Lgaz et al., 2018).

Enhanced Oil Recovery

The modification of acrylamide-based copolymers with pyrazoline derivatives has been investigated for enhanced oil recovery. These studies focus on the polymers' thickening properties, shear stability, and salt-tolerance, demonstrating their potential in improving oil recovery processes (Gou et al., 2015).

properties

IUPAC Name

(Z)-N-(4-methylphenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-18-10-13-21(14-11-18)26-24(30)15-12-20-17-28(22-7-3-2-4-8-22)27-25(20)19-6-5-9-23(16-19)29(31)32/h2-17H,1H3,(H,26,30)/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXUPXFFCDIXKE-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide

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